5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is a type of organic compound which is a monocarboxylic derivative of pyridine . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is C7H4F3NO2 . The molecular weight is 191.11 . The structure of the molecule includes a pyridine ring with a carboxylic acid group and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
- β-Secretase (BACE) Inhibitors : 5-(Trifluoromethyl)pyridine-2-carboxylic acid serves as an intermediate in the synthesis of BACE inhibitors. BACE inhibitors are potential therapeutic agents for Alzheimer’s disease, as they target β-secretase, an enzyme involved in amyloid plaque formation .
- Fluazifop Synthesis : The compound plays a crucial role in the synthesis of fluazifop, an herbicide used to control grass weeds in crops. Specifically, 2-chloro-5-(trifluoromethyl)pyridine (a key intermediate) can be obtained from 5-(trifluoromethyl)pyridine-2-carboxylic acid in a simple one-step reaction .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Mechanism of Action
Target of Action
5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . BACE is a key enzyme in the production of amyloid beta, a peptide that forms plaques in the brains of Alzheimer’s disease patients. By inhibiting BACE, the production of amyloid beta can be reduced, potentially slowing the progression of Alzheimer’s disease .
Mode of Action
It is believed that the compound interacts with its targets (such as bace) through the formation of a covalent bond, leading to the inhibition of the target’s activity .
Biochemical Pathways
The compound is involved in the biochemical pathway related to the production of amyloid beta. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid beta, thus reducing the accumulation of amyloid plaques in the brain .
Result of Action
The primary result of the action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is the inhibition of BACE, leading to a reduction in the production of amyloid beta. This could potentially slow the progression of Alzheimer’s disease by reducing the accumulation of amyloid plaques in the brain .
Safety and Hazards
While specific safety and hazard information for 5-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid is not available, it is generally advised to handle similar compounds with care as they can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWDUKKJBNCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256802-73-9 |
Source
|
Record name | 5-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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